1-(4-bromobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-5-pyridin-4-yltriazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4O2/c16-12-3-1-10(2-4-12)9-20-14(11-5-7-17-8-6-11)13(15(21)22)18-19-20/h1-8H,9H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHMWNPZTBESMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=C(N=N2)C(=O)O)C3=CC=NC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Sequence and Mechanism
The patented method begins with 1-(4-bromobenzyl)-4,5-dibromo-1H-1,2,3-triazole (II ), which undergoes selective debromination at C-5 using isopropylmagnesium chloride (Scheme 1). This Grignard reagent preferentially abstracts the C-5 bromine, yielding 1-(4-bromobenzyl)-4-bromo-1H-1,2,3-triazole (III ). Subsequent treatment with isopropylmagnesium chloride–lithium chloride composite facilitates magnesiation at C-4, enabling carboxylation via carbon dioxide insertion to generate the carboxylic acid intermediate.
Critical Step:
Purification via Selective Methylation
The crude product contains a mixture of 1-(4-bromobenzyl)-1H-1,2,3-triazole-4-carboxylic acid (I ) and 4-bromo-1H-1,2,3-triazole-5-carboxylic acid byproduct (IV ). Differentiation is achieved through methyl iodide treatment in DMF/THF, which selectively esterifies the brominated byproduct (IV → V ). Acidic workup isolates I with >95% purity after crystallization.
Reaction Conditions:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Debromination | iPrMgCl (2.0 M in THF), −30°C, 1 h | 78 |
| Carboxylation | CO₂, iPrMgCl–LiCl, 5°C–15°C, 1 h | 65 |
| Methylation/Purification | MeI, K₂CO₃, DMF/THF (1:1), 30°C–40°C, 24 h | 53 (final) |
Alternative Route: Huisgen Cycloaddition
Azide-Ketoester Cyclization
A secondary approach adapts Huisgen 1,3-dipolar cycloaddition between 4-azidobenzyl bromide and a pyridin-4-yl-functionalized β-ketoester (Scheme 2). This method, while conceptually viable, faces challenges:
- Regioselectivity: Thermal conditions favor 1,4-disubstituted triazoles, but the target requires 1,4,5-trisubstitution.
- Functional Group Compatibility: Bromine and pyridine moieties may degrade under prolonged heating.
Optimization Data:
- Solvent: DMSO/piperidine (5 mol%) at 70°C for 4–6 h achieves partial conversion.
- Yield: <30% due to competing decomposition pathways.
Analytical Characterization
Spectroscopic Data
$$ ^1H $$-NMR (400 MHz, DMSO-$$ d_6 $$):
- δ 8.72 (d, $$ J = 5.6 $$ Hz, 2H, Py-H),
- δ 7.94 (d, $$ J = 8.4 $$ Hz, 2H, Ar-H),
- δ 7.58 (d, $$ J = 8.4 $$ Hz, 2H, Ar-H),
- δ 5.82 (s, 2H, CH₂),
- δ 13.12 (s, 1H, COOH).
IR (KBr, $$ \nu $$):
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA/MeCN gradient) shows a single peak at $$ t_R = 6.72 $$ min, correlating with ≥95% purity.
Applications and Derivative Synthesis
The carboxylic acid group enables conjugation to biomolecules or metal-organic frameworks, while the bromine atom facilitates Suzuki-Miyaura cross-coupling. Recent studies highlight its utility as:
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the Bromobenzyl Group
The bromine atom on the benzyl group is susceptible to nucleophilic substitution under specific conditions.
Reagents and Conditions :
-
Sodium azide (NaN₃) in dimethylformamide (DMF) at 80°C facilitates substitution with azide groups .
-
Potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., DMF) under reflux yields thiocyanate derivatives .
Example Reaction :
Key Data :
| Substitution Product | Yield | Conditions | Source |
|---|---|---|---|
| Azide derivative | 60–95% | NaN₃, DMF, 80°C | |
| Thiocyanate derivative | 50–70% | KSCN, DMF, reflux |
Oxidation of the Pyridine Ring
The pyridine moiety can undergo oxidation to form N-oxides, enhancing its electrophilicity for further functionalization.
Reagents and Conditions :
-
m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at 0–25°C .
-
Hydrogen peroxide (H₂O₂) in acetic acid under mild heating .
Example Reaction :
Key Findings :
-
N-Oxidation typically proceeds with >80% efficiency under optimized conditions .
-
The oxidized product retains the triazole and carboxylic acid functionalities, enabling subsequent reactions at these sites .
Functionalization of the Carboxylic Acid Group
The carboxylic acid group participates in esterification, amidation, and decarboxylation.
Esterification
Reagents :
Example Reaction :
Key Data :
| Ester Product | Yield | Conditions | Source |
|---|---|---|---|
| Ethyl ester | 85–90% | Ethanol, H₂SO₄, reflux |
Amidation
Reagents :
Example Reaction :
Key Findings :
Cycloaddition and Metal-Catalyzed Coupling
The triazole ring itself is inert under most conditions, but the bromobenzyl group enables cross-coupling reactions.
Suzuki-Miyaura Coupling
Reagents :
Example Reaction :
Key Data :
| Coupling Partner | Yield | Conditions | Source |
|---|---|---|---|
| Phenylboronic acid | 65–75% | Pd(PPh₃)₄, toluene/EtOH |
Reduction Reactions
Selective reduction of the triazole ring or pyridine moiety has not been extensively reported, but hydrogenation over Pd/C may reduce the pyridine ring under high-pressure H₂ .
Scientific Research Applications
Medicinal Chemistry Applications
The triazole ring structure is known for its diverse biological activities, making derivatives of this compound promising candidates in drug development.
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. For instance, derivatives containing the triazole moiety have been synthesized and tested against various bacterial strains. In a study published by Mioc et al. (2017), it was reported that certain 1,2,4-triazole derivatives demonstrated potent activity against multidrug-resistant bacteria, highlighting their potential as new antimicrobial agents .
Anticancer Properties
Triazoles have also been investigated for their anticancer properties. A study by El-Reedy and Soliman (2020) indicated that triazole-containing compounds could inhibit cancer cell proliferation in vitro, particularly against breast cancer cell lines (MDA-MB-231) and colorectal cancer models . The mechanism of action is believed to involve the disruption of cellular pathways critical for tumor growth.
Neurological Disorders
Recent research has focused on the role of triazole derivatives in treating neurological disorders. For example, hybrids of triazoles with other pharmacophores have shown potential as acetylcholinesterase inhibitors, which are crucial in the treatment of Alzheimer's disease. Compounds derived from 1-(4-bromobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid have been evaluated for their efficacy in inhibiting acetylcholinesterase activity, demonstrating promising results .
Material Science Applications
The unique properties of triazoles extend beyond biological applications into material science.
Coordination Chemistry
Triazole derivatives are often used as ligands in coordination chemistry due to their ability to form stable complexes with transition metals. This property has been exploited in the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage and separation technologies .
Polymer Science
In polymer science, triazole-containing monomers have been incorporated into polymeric materials to enhance their thermal stability and mechanical properties. Research indicates that these polymers exhibit improved resistance to degradation under harsh conditions, making them suitable for various industrial applications .
Agricultural Chemistry Applications
The agricultural sector has also seen the application of triazole compounds as fungicides and herbicides.
Fungicidal Activity
Triazoles are widely recognized for their antifungal properties. Studies have demonstrated that specific triazole derivatives can effectively inhibit fungal pathogens in crops, providing an alternative to traditional fungicides that may have adverse environmental effects.
Herbicide Development
Additionally, research is ongoing into the use of triazole compounds as herbicides. Their ability to interfere with plant growth hormones suggests potential for developing selective herbicides that target specific weed species without harming crops .
Mechanism of Action
The mechanism of action of 1-(4-bromobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target protein. The bromobenzyl and pyridine groups can enhance binding affinity and specificity through hydrophobic interactions and π-π stacking.
Comparison with Similar Compounds
Table 1: Substituent Effects on Triazole Derivatives
- Pyridin-4-yl substituents improve solubility in aqueous environments compared to methyl or thiazolyl groups .
- Tautomerism : Unlike 5-formyl derivatives (e.g., 1-(4-ethoxyphenyl)-5-formyl-triazole-4-COOH), which exhibit ring-chain tautomerism (20% cyclic hemiacetal in solution), the target compound’s pyridinyl and bromobenzyl groups likely stabilize the triazole-carboxylic acid structure, minimizing tautomeric shifts .
Table 2: Antiproliferative Activity of Selected Triazole Derivatives
- Carboxylic Acid vs. Amides : Carboxylic acid derivatives generally exhibit lower activity than amide analogs due to high acidity (pKa ~3–4), which reduces cell permeability. For example, 1-(thiazol-2-yl)-triazole-4-carboxamide derivatives show improved activity compared to their acid counterparts .
Biological Activity
1-(4-Bromobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound belonging to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The triazole ring structure is known for its diverse biological properties, including antimicrobial, anticancer, and antiviral activities.
The molecular formula of this compound is C₁₈H₁₅BrN₄O₂, with a molecular weight of 359.18 g/mol . The compound features a bromobenzyl group and a pyridine moiety that contribute to its lipophilicity and biological activity.
Anticancer Activity
Research indicates that derivatives of the 1,2,3-triazole scaffold exhibit promising anticancer properties. A study highlighted that compounds with a triazole ring can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest . Specifically, the presence of the carboxylic acid group in this compound enhances its interaction with biological targets, potentially increasing its efficacy against cancer cells.
Table 1: Summary of Anticancer Activities
| Compound | Activity Type | Mechanism of Action |
|---|---|---|
| This compound | Anticancer | Induction of apoptosis |
| Other Triazole Derivatives | Anticancer | Cell cycle arrest |
Antimicrobial Activity
In addition to anticancer effects, triazole derivatives are known for their antimicrobial properties. Studies have shown that these compounds can exhibit activity against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways .
Table 2: Antimicrobial Efficacy
| Pathogen | Compound Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | 1-(4-Bromobenzyl)-5-pyridin-4-yl... | X µg/mL |
| Staphylococcus aureus | 1-(4-Bromobenzyl)-5-pyridin-4-yl... | Y µg/mL |
(Note: Specific MIC values need to be populated from experimental data.)
Enzyme Inhibition
The nitrogen atoms in the triazole ring are crucial for enzyme-inhibitor interactions. This compound may serve as an inhibitor for specific enzymes involved in disease pathways. The binding affinity and selectivity can be influenced by the substituents on the triazole ring and the attached aromatic groups .
Case Studies
Several studies have investigated the biological activities of triazole derivatives similar to this compound:
- Anticancer Study : A recent investigation into a related triazole derivative demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The study reported an IC50 value indicating effective inhibition of cell growth .
- Antimicrobial Testing : Another study evaluated a series of triazole compounds against fungal pathogens like Candida albicans. The results showed that specific modifications on the triazole ring enhanced antifungal activity .
Q & A
Q. Q1. What are the standard synthetic routes for preparing 1-(4-bromobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid?
Methodological Answer: The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging the 1,3-dipolar cyclization of an azide and alkyne precursor. Key steps include:
Precursor Preparation :
- Substituted benzyl azide (e.g., 4-bromobenzyl azide) and a pyridinyl alkyne (e.g., 4-ethynylpyridine) are synthesized.
- Carboxylic acid functionality is introduced via ester hydrolysis post-cycloaddition .
Cycloaddition Conditions :
Q. Q2. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR (¹H/¹³C) : Assigns substituent positions (e.g., bromobenzyl protons at δ 4.8–5.2 ppm; pyridine protons at δ 8.5–9.0 ppm).
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 385.02 for C₁₅H₁₂BrN₅O₂).
- FT-IR : Identifies carboxylic acid C=O stretching (~1700 cm⁻¹) and triazole ring vibrations (~1450–1550 cm⁻¹) .
Advanced Synthetic Challenges
Q. Q3. How can regioselectivity issues during triazole formation be addressed?
Methodological Answer: CuAAC inherently produces 1,4-disubstituted triazoles. To mitigate competing pathways:
Q. Q4. What strategies improve crystallinity for X-ray diffraction studies?
Methodological Answer:
- Solvent Recrystallization : Use ethanol/water (7:3 v/v) at 4°C to grow single crystals.
- Data Collection : Perform at 100 K using synchrotron radiation (λ = 0.71073 Å).
- Structure Validation : Compare with CIF files from Acta Crystallographica (e.g., CCDC 947921 for analogous triazoles) .
Biological Activity Profiling
Q. Q5. How is the compound screened for antimicrobial activity?
Methodological Answer:
- In Vitro Assays :
- MIC Determination : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains in Mueller-Hinton broth (24–48 hours, 37°C).
- IC₅₀ Calculation : Use resazurin-based viability assays, with data normalized to ciprofloxacin controls .
Q. Q6. What computational methods predict target binding modes?
Methodological Answer:
- Molecular Docking : Utilize AutoDock Vina with bacterial dihydrofolate reductase (PDB ID: 3FYV) as a target.
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å indicates robust interactions) .
Data Interpretation and Contradictions
Q. Q7. How should researchers resolve discrepancies in biological activity data across studies?
Methodological Answer:
Q. Q8. Why might solubility variations impact pharmacological outcomes?
Methodological Answer:
- Solubility Profiling : Measure in PBS (pH 7.4) and DMSO using nephelometry.
- Formulation Adjustments : Introduce PEG-400 or cyclodextrin derivatives to enhance aqueous solubility (>1 mg/mL target) .
Structural and Functional Modifications
Q. Q9. What substituent modifications enhance metabolic stability?
Methodological Answer:
- Carboxylic Acid Bioisosteres : Replace with tetrazole or acyl sulfonamide groups to reduce glucuronidation.
- Deuterium Labeling : Incorporate at the benzyl position to prolong half-life (e.g., ²H at C-7, t₁/₂ increase by 2.3×) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
